molecular formula C23H39N3O5 B1193132 LCL-464

LCL-464

Número de catálogo: B1193132
Peso molecular: 437.58
Clave InChI: XXIDLBHGCBHNCF-FYYLOGMGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

LCL-464 is an inhibitor of ceramidases.

Q & A

Basic Research Questions

Q. What are the foundational experimental protocols for synthesizing and characterizing LCL-464 in academic research?

  • Methodological Answer : Synthesis of this compound should follow validated protocols for organic compound preparation, including stepwise reaction monitoring (e.g., TLC, NMR) and purification techniques (e.g., column chromatography). Characterization requires spectral data (¹H/¹³C NMR, HRMS) and purity validation via HPLC . For novel compounds, ensure identity confirmation through X-ray crystallography or comparative analysis with known analogs .

Q. How should researchers design initial in vitro assays to evaluate this compound’s biological activity?

  • Methodological Answer : Use dose-response experiments with appropriate controls (e.g., vehicle and positive/negative controls). Select cell lines or enzymatic systems relevant to this compound’s hypothesized mechanism. Replicate experiments (n ≥ 3) and apply statistical tests (e.g., ANOVA) to assess significance. Include IC₅₀/EC₅₀ calculations and toxicity profiling (e.g., MTT assays) .

Q. What criteria determine the selection of model systems for this compound’s preclinical testing?

  • Methodological Answer : Prioritize models with translational relevance to the target disease (e.g., xenografts for oncology). Validate species-specific metabolic compatibility (e.g., cytochrome P450 activity) and ensure ethical compliance (IACUC protocols). Document limitations, such as interspecies variability in pharmacokinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across different experimental models?

  • Methodological Answer : Apply the principal contradiction framework: identify the dominant variable (e.g., dosage, metabolic differences) influencing discrepancies. Conduct meta-analyses of datasets, stratify results by model type, and validate hypotheses via knock-in/knockout models or isotopic tracing . Use sensitivity analysis to quantify variable impacts .

Q. What advanced statistical methods are recommended for analyzing non-linear dose-response relationships of this compound?

  • Methodological Answer : Employ Hill slope models or sigmoidal curve fitting (e.g., GraphPad Prism). For heteroscedastic data, apply weighted regression or robust statistical methods. Use Bayesian hierarchical models to account for inter-experiment variability .

Q. How can researchers optimize this compound’s experimental design to balance mechanistic depth and translational feasibility?

  • Methodological Answer : Adopt a FINER criteria-driven approach: ensure questions are F easible (resources/time), I nteresting (novelty), N ovel (gap-filling), E thical (compliance), and R elevant (therapeutic impact). Integrate high-throughput screening with mechanistic follow-ups (e.g., CRISPR-Cas9 screens) .

Q. What strategies mitigate bias in this compound’s data interpretation during blinded studies?

  • Methodological Answer : Implement double-blinding for data collection/analysis phases. Use automated data pipelines to reduce human intervention. Pre-register hypotheses and analytical methods (e.g., on Open Science Framework) to avoid HARKing (Hypothesizing After Results are Known) .

Q. Data and Reporting Standards

Q. How should conflicting spectral data for this compound’s structural elucidation be addressed in publications?

  • Methodological Answer : Disclose all raw data (e.g., NMR peaks, coupling constants) in supplementary materials. Compare with computational predictions (DFT calculations) or request independent validation via third-party labs. Clearly annotate ambiguous signals and discuss potential isomerism or impurities .

Q. What are the best practices for integrating this compound’s negative or inconclusive results into a research narrative?

  • Methodological Answer : Frame negative results as critical learning points (e.g., ruling out mechanisms). Use funnel plots to assess publication bias. Discuss limitations transparently, and propose follow-up studies to refine hypotheses .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility of this compound’s pharmacokinetic studies across labs?

  • Methodological Answer : Standardize protocols (e.g., OECD guidelines), share raw datasets via repositories (e.g., Zenodo), and use certified reference materials. Conduct inter-lab validation rounds with harmonized analytical methods (e.g., LC-MS/MS) .

Propiedades

Fórmula molecular

C23H39N3O5

Peso molecular

437.58

Nombre IUPAC

N-((1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl)-12-(dimethylamino)dodecanamide

InChI

InChI=1S/C23H39N3O5/c1-25(2)17-11-9-7-5-3-4-6-8-10-12-22(28)24-21(18-27)23(29)19-13-15-20(16-14-19)26(30)31/h13-16,21,23,27,29H,3-12,17-18H2,1-2H3,(H,24,28)/t21-,23-/m1/s1

Clave InChI

XXIDLBHGCBHNCF-FYYLOGMGSA-N

SMILES

O=C(N[C@H](CO)[C@H](O)C1=CC=C([N+]([O-])=O)C=C1)CCCCCCCCCCCN(C)C

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

LCL464;  LCL 464;  LCL-464

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
LCL-464
Reactant of Route 5
Reactant of Route 5
LCL-464

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.